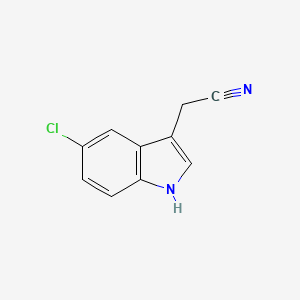

2-(5-chloro-1H-indol-3-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFZUNGNGGEESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60489130 | |

| Record name | (5-Chloro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60489130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81630-83-3 | |

| Record name | (5-Chloro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60489130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-chloro-1H-indol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 2-(5-chloro-1H-indol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular structure of 2-(5-chloro-1H-indol-3-yl)acetonitrile, a halogenated indole derivative. As a member of the indole-3-acetonitrile family, this compound holds potential as a building block in the synthesis of various biologically active molecules. Understanding its precise structural and electronic properties is paramount for its effective utilization in medicinal chemistry and materials science. This document delineates its structural features, supported by data from analogous compounds and established spectroscopic principles, and provides detailed methodologies for its synthesis and characterization.

Molecular Structure and Conformation

This compound possesses a core indole bicyclic system, which is substituted at the 3-position with an acetonitrile group and at the 5-position of the benzene ring with a chlorine atom. The fundamental structural details are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂ | [PubChem]( |

2-(5-chloro-1H-indol-3-yl)acetonitrile molecular weight

An In-depth Technical Guide to 2-(5-chloro-1H-indol-3-yl)acetonitrile for Advanced Research Applications

Introduction

This compound is a heterocyclic building block belonging to the indole family of compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the molecular properties, synthesis, analytical validation, and applications of this specific chlorinated indole derivative.

The presence of a chlorine atom at the 5-position and a reactive acetonitrile side chain at the 3-position makes this compound a versatile intermediate for chemical diversification.[1][2] These functional groups provide strategic points for modification, enabling the construction of complex molecular frameworks for investigation as potential therapeutic agents. This document details the fundamental physicochemical properties, including its molecular weight, and provides validated, step-by-step protocols for its synthesis and analytical characterization, grounding all claims in authoritative references.

Physicochemical Properties and Characterization

A precise understanding of a compound's physicochemical properties is foundational for its application in research and development. This section outlines the core molecular data for this compound.

Core Molecular Data

The fundamental quantitative descriptors for this compound are summarized below. The molecular weight of 190.63 g/mol is a critical parameter for all stoichiometric calculations in synthetic and analytical procedures.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇ClN₂ | [3][4] |

| Molecular Weight | 190.63 g/mol | [3] |

| Monoisotopic Mass | 190.02977 Da | [4] |

| CAS Number | 81630-83-3 | [3][5] |

| Physical Form | Solid, Powder | [2] |

| IUPAC Name | This compound | [3] |

Structural and Spectroscopic Data

The structural identity of the compound is unequivocally confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show characteristic signals for the aromatic protons on the indole ring, the methylene (-CH₂) protons of the acetonitrile side chain, and the N-H proton of the indole. ¹³C NMR will show distinct peaks for the ten carbon atoms in the molecule.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry will typically show a protonated molecular ion [M+H]⁺ at m/z 191.037.[4] The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak at approximately one-third the intensity of the M peak) is a key diagnostic feature.

-

X-ray Crystallography : The crystalline structure of related analogs like 2-(4-chloro-1H-indol-3-yl)acetonitrile has been characterized, revealing planar molecules linked via N–H⋯N hydrogen bonds.[6] A similar arrangement would be expected for the 5-chloro isomer.

Synthesis and Purification

The efficient synthesis of this compound is crucial for its availability as a research chemical. While multiple routes exist for indole-3-acetonitriles, a common and reliable strategy involves the conversion of the corresponding indole-3-carboxaldehyde.[7][8]

Synthetic Strategy Overview

The synthesis can be efficiently achieved in a two-step process starting from commercially available 5-chloroindole. The strategy involves:

-

Formylation : Introduction of a carboxaldehyde group at the C3 position of the indole ring via a Vilsmeier-Haack reaction.[7]

-

Cyanation : One-pot conversion of the intermediate aldehyde to the target acetonitrile using a reducing agent and a cyanide source.[8]

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of analogous indole-3-acetonitriles.[7][8]

Safety Precaution : This procedure involves highly toxic and corrosive reagents, including phosphorus oxychloride and sodium cyanide. It must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Acidic conditions must be strictly avoided after the addition of sodium cyanide to prevent the formation of highly toxic hydrogen cyanide gas.[7]

Step 1: Synthesis of 5-Chloro-1H-indole-3-carboxaldehyde

-

In a round-bottom flask, dissolve 5-chloroindole in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath. This is critical to control the exothermic reaction.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours until TLC analysis indicates consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution until the pH is basic, causing the product to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under a vacuum to yield the crude intermediate, 5-chloro-1H-indole-3-carboxaldehyde.

Step 2: Synthesis of this compound

-

Dissolve the crude 5-chloro-1H-indole-3-carboxaldehyde in a 1:1 mixture of methanol (MeOH) and formamide (NH₂CHO). The use of formamide helps to suppress the formation of undesired by-products.[8]

-

Add sodium cyanide (NaCN) to the solution and stir the mixture at room temperature for 10-15 minutes.

-

Carefully add sodium borohydride (NaBH₄) in small portions. The reaction may be exothermic.

-

After the addition of NaBH₄ is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

Purification Protocol

-

Upon reaction completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine to remove residual reagents.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.

Analytical Validation and Quality Control

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound, ensuring its suitability for downstream applications. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.[11]

Purity Assessment Workflow

The analytical process ensures that the final compound meets the required specifications for purity and identity.

Protocol: Purity Determination by HPLC-MS

This protocol provides a representative method for assessing the purity of the final product.[11]

-

Sample Preparation :

-

Accurately weigh 1.0 mg of the sample.

-

Dissolve the sample in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 µg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 stationary phase is effective for retaining and separating nonpolar to moderately polar compounds like indole derivatives.

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile. Formic acid is used to acidify the mobile phase, which improves peak shape and ionization efficiency for mass spectrometry.

-

Gradient Elution : A gradient from low to high organic content (Mobile Phase B) is used to effectively elute the target compound while separating it from more polar and less polar impurities.

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

Column Temperature : 30°C.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electrospray Ionization, Positive (ESI+). This mode is highly effective for protonating nitrogen-containing heterocyclic compounds.

-

Scan Range : m/z 100-500. This range is sufficient to detect the molecular ion of the target compound and most potential impurities or by-products.

-

Data Analysis : Purity is determined by the percent peak area method. The identity is confirmed by matching the measured m/z of the main peak with the expected [M+H]⁺ value (191.04).

-

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate for synthesizing more complex molecules.[12] Its utility stems from the reactivity of the indole ring and the acetonitrile side chain.

-

Scaffold for Bioactive Molecules : The indole nucleus is a cornerstone in drug discovery, and this compound provides a pre-functionalized scaffold.[1]

-

Synthesis of Tryptamine Analogs : The nitrile group can be reduced to a primary amine, forming the ethylamine side chain characteristic of tryptamines, a class of compounds with significant neurological activity.

-

Precursor for Kinase Inhibitors : Many kinase inhibitors incorporate a substituted indole core. The chloro and nitrile functionalities can be used as synthetic handles to build out more complex structures designed to fit into the ATP-binding pocket of protein kinases.

-

Fragment-Based Drug Discovery : As a functionalized heterocyclic fragment, this molecule can be used in screening campaigns to identify initial hits that bind to biological targets. These hits can then be elaborated into more potent leads.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure user safety and maintain the integrity of the compound.

-

Hazards : Based on data for related compounds, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled.[2][13] It may cause skin, eye, and respiratory irritation.[2][10]

-

Personal Protective Equipment (PPE) : Always handle this chemical with appropriate PPE, including chemical safety goggles, a laboratory coat, and impervious gloves.[9][14]

-

Handling : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid dust formation.[9] Keep the compound away from strong oxidizing agents, acids, and bases.[9]

-

Storage : Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[13]

References

-

FooDB. (2008). Material Safety Data Sheet acc. to OSHA and ANSI: Indole-3-acetonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-chloro-1H-indol-3-yl)acetonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Chloroacetonitrile. Retrieved from [Link]

- Somei, M., et al. (2000). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 53(7), 1523.

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

- Fun, H. K., et al. (2012). 2-(4-Chloro-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o409.

-

ResearchGate. (2018). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-indolyl acetonitrile. Retrieved from [Link]

-

Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]

- Li, J. F., & Luo, Y. H. (2012). 2-(6-Chloro-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o144.

-

Amanote Research. (n.d.). 2-(4-Chloro-1h-Indol-3-Yl)acetonitrile - Acta. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 81630-83-3 | this compound - AiFChem [aifchem.com]

- 4. PubChemLite - this compound (C10H7ClN2) [pubchemlite.lcsb.uni.lu]

- 5. arctomsci.com [arctomsci.com]

- 6. 2-(4-Chloro-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. fishersci.com [fishersci.com]

- 10. foodb.ca [foodb.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. aksci.com [aksci.com]

- 14. westliberty.edu [westliberty.edu]

A Technical Guide to the Spectral Analysis of 2-(5-chloro-1H-indol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characterization of 2-(5-chloro-1H-indol-3-yl)acetonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. In the absence of publicly available, comprehensive experimental spectra for this specific molecule, this guide leverages predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. We present predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, coupled with detailed, field-proven experimental protocols for acquiring and interpreting high-quality spectral data. This document is designed to serve as a practical resource for researchers, enabling them to identify, characterize, and assess the purity of this compound in a laboratory setting.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted functionalization of the indole ring allows for the fine-tuning of biological activity. This compound is a valuable building block, offering multiple reaction sites for the elaboration into more complex molecules. The presence of the chloro-substituent at the 5-position and the acetonitrile moiety at the 3-position significantly influences the electronic properties and reactivity of the indole ring system, making it a versatile precursor for a range of therapeutic agents.

Accurate and unambiguous structural confirmation and purity assessment are critical in the drug development pipeline. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for this purpose. This guide provides a detailed examination of the expected spectral signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of the molecular structure can be assembled.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d₆ is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The predictions presented in Table 1 are based on the analysis of related indole derivatives and established substituent effects.[1]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~11.2 | br s | - |

| H2 | ~7.5 | d | ~2.5 |

| H4 | ~7.7 | d | ~1.8 |

| H6 | ~7.1 | dd | ~8.6, 1.8 |

| H7 | ~7.4 | d | ~8.6 |

| -CH₂- | ~4.0 | s | - |

Causality behind Predictions:

-

N-H Proton (H1): The indole N-H proton is typically deshielded and appears as a broad singlet at a high chemical shift, often above 11 ppm in DMSO-d₆, due to hydrogen bonding with the solvent.

-

Indole Ring Protons (H2, H4, H6, H7): The electron-withdrawing nature of the chloro-substituent and the nitrile group influences the chemical shifts of the aromatic protons. H4 is expected to be the most deshielded of the benzene ring protons due to its proximity to the electron-withdrawing chloro group. The coupling patterns (doublets and doublet of doublets) arise from spin-spin coupling with adjacent protons.

-

Methylene Protons (-CH₂-): The protons of the methylene group adjacent to the nitrile and the indole ring are expected to appear as a singlet, shifted downfield due to the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the nitrile group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125.0 |

| C3 | ~108.0 |

| C3a | ~128.5 |

| C4 | ~122.0 |

| C5 | ~125.5 |

| C6 | ~120.0 |

| C7 | ~113.0 |

| C7a | ~135.0 |

| -CH₂- | ~15.0 |

| -CN | ~118.0 |

Causality behind Predictions:

-

Indole Ring Carbons: The chemical shifts of the indole carbons are influenced by the electronegativity of the attached atoms and resonance effects. The carbon bearing the chloro-substituent (C5) will be shifted downfield. C3, being attached to the acetonitrile group, will have its chemical shift influenced by this substituent.

-

Methylene Carbon (-CH₂-): This aliphatic carbon will appear at a significantly upfield chemical shift.

-

Nitrile Carbon (-CN): The carbon of the nitrile group typically resonates in the 115-120 ppm range.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[1]

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure complete dissolution by vortexing or brief sonication.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Predicted IR Spectral Data

The predicted IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C≡N, and C-Cl bonds, as well as aromatic C=C stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 | N-H stretch (indole) | Medium |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2950-2850 | Aliphatic C-H stretch | Weak |

| ~2250 | C≡N stretch (nitrile) | Medium, Sharp |

| ~1600-1450 | Aromatic C=C stretch | Medium-Strong |

| ~1100-1000 | C-Cl stretch | Strong |

Causality behind Predictions:

-

N-H Stretch: The N-H bond of the indole ring gives rise to a characteristic absorption in the 3400 cm⁻¹ region.

-

C≡N Stretch: The nitrile group has a very distinctive and sharp absorption band around 2250 cm⁻¹. Its presence is a key diagnostic feature.

-

C-Cl Stretch: The carbon-chlorine bond vibration is expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. The instrument software will automatically subtract the background.

-

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum Data

For this compound (C₁₀H₇ClN₂), the expected molecular weight is approximately 190.63 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Notes |

| 190 | [M]⁺ | Molecular ion with ³⁵Cl |

| 192 | [M+2]⁺ | Molecular ion with ³⁷Cl (approx. 1/3 intensity of M⁺) |

| 155 | [M - Cl]⁺ | Loss of a chlorine atom |

| 150 | [M - CH₂CN]⁺ | Loss of the acetonitrile side chain |

Causality behind Predictions:

-

Molecular Ion Peak: The molecular ion peak will appear as a pair of peaks at m/z 190 and 192, reflecting the natural isotopic distribution of chlorine.

-

Fragmentation Pattern: Electron ionization (EI) is likely to cause fragmentation. Common fragmentation pathways for indoles include the loss of substituents from the ring. The loss of the chloro-substituent and the entire acetonitrile side chain are plausible fragmentation pathways.

Experimental Protocol for MS Data Acquisition

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for mass spectrometry data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with detailed experimental protocols, offer a robust framework for the identification and characterization of this important synthetic intermediate. While the spectral data provided herein are based on sound chemical principles and comparisons with analogous structures, it is imperative for researchers to acquire experimental data on their own samples for definitive structural confirmation and purity assessment. The methodologies and interpretative guidance within this document serve as a valuable resource to that end, promoting scientific integrity and reproducibility in the fields of chemical research and drug development.

References

-

FooDB. (2010). Showing Compound 1H-Indole-3-acetonitrile (FDB001365). [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Biological activity of 2-(5-chloro-1H-indol-3-yl)acetonitrile derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(5-chloro-1H-indol-3-yl)acetonitrile Derivatives

Authored by: A Senior Application Scientist

Foreword: Unlocking the Potential of a Privileged Scaffold

The indole nucleus stands as one of medicinal chemistry's most "privileged structures," a foundational component in a vast array of natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique ability to mimic peptide structures and engage in reversible binding with diverse enzymes provides a fertile ground for drug discovery.[4] Within this broad chemical family, the 2-(indol-3-yl)acetonitrile framework serves as a critical building block for complex tryptamines and other natural products, as well as a therapeutic agent in its own right.[5][6][7]

This guide focuses specifically on the derivatives of this compound. While extensive public data on this particular chlorinated analogue remains limited, its structural similarity to other biologically potent indoles suggests significant, yet largely unexplored, therapeutic potential.[1] The presence of a chlorine atom at the 5-position is known to modulate electronic properties and can enhance binding interactions with biological targets, making this a compelling area for investigation.

This document provides a comprehensive overview of the synthesis, established and potential biological activities, and underlying mechanisms of action for this class of compounds. We will delve into detailed experimental protocols and propose future research trajectories, offering a technical resource for researchers, scientists, and drug development professionals poised to explore this promising chemical space.

Part 1: Synthesis and Chemical Strategy

The strategic synthesis of this compound derivatives is pivotal for generating compound libraries for biological screening. A common and efficient pathway begins with the commercially available 5-chloroindole, proceeding through a formylation step followed by conversion to the target nitrile.

General Synthetic Workflow

The predominant synthetic route involves two key transformations:

-

Vilsmeier-Haack Formylation: This reaction introduces a carboxaldehyde group at the electron-rich C3 position of the indole ring.

-

Aldehyde-to-Nitrile Conversion: The resulting indole-3-carboxaldehyde is then converted to the corresponding acetonitrile, often in a one-pot reaction, which is both time and resource-efficient.[6][7]

The causality behind this approach lies in the reactivity of the indole ring. The Vilsmeier-Haack reaction is a reliable method for electrophilic substitution at the C3 position, providing the necessary aldehyde intermediate. The subsequent one-pot reduction and cyanation offer a high-yield pathway to the desired acetonitrile scaffold.[7]

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile Analogs

This protocol, adapted from established methods for analogous indole derivatives, serves as a robust template.[7][8]

Safety Precautions:

-

Critical: This procedure involves sodium cyanide, which is highly toxic. Work must be conducted in a certified fume hood. An appropriate cyanide antidote kit must be readily available. Acidic conditions must be strictly avoided after the addition of NaCN to prevent the generation of lethal hydrogen cyanide (HCN) gas.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Formylation of 5-chloroindole

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), cool anhydrous dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form.

-

After 30 minutes, add a solution of 5-chloroindole (1.0 equivalent) in DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution by the slow addition of an aqueous sodium hydroxide (NaOH) solution (e.g., 30%) until the pH is basic, which will cause the product to precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 5-chloro-1H-indole-3-carboxaldehyde.

-

Purification: The crude product can be purified by recrystallization from ethanol.

Step 2: One-Pot Conversion to this compound [7]

-

Dissolve the purified 5-chloro-1H-indole-3-carboxaldehyde (1.0 equivalent) in a suitable solvent mixture, such as methanol and formamide (1:1 v/v).[6]

-

Add sodium cyanide (NaCN) (approx. 10 equivalents) to the solution. (EXTREME CAUTION)

-

Stir the mixture at room temperature for 15 minutes.

-

Carefully add sodium borohydride (NaBH₄) (approx. 1.3 equivalents) in small portions. The reaction may be exothermic.

-

After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Workup: Quench the reaction by carefully adding water. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the final compound.

Part 2: Biological Activities and Therapeutic Potential

While direct biological data for this compound is not extensively documented, a robust profile can be inferred from structurally related compounds. The indole-3-acetonitrile core and halogenated indole scaffolds are well-established pharmacophores in anticancer, antiviral, and antimicrobial research.

Anticancer Activity

Indole derivatives are a cornerstone of modern oncology research. Their mechanisms are diverse, often involving the modulation of critical cell signaling pathways that are dysregulated in cancer.

Mechanism of Action:

-

Kinase Inhibition: Many indole derivatives function as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). A series of 5-chloro-indole-2-carboxamides, for example, demonstrated potent inhibitory activity against both wild-type and mutant EGFR.[9]

-

G-Quadruplex Stabilization: Analogs such as 2-(5-nitro-1H-indol-3-yl)acetonitrile have been shown to bind and stabilize G-quadruplex structures in the promoter region of oncogenes like c-Myc, thereby downregulating their transcription.[2]

-

PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Indole derivatives have been shown to inhibit key components of this pathway, leading to the suppression of cancer cell proliferation.[10]

Caption: PI3K/Akt/mTOR pathway with potential inhibition points by indole analogs.

Quantitative Data Summary: Anticancer Activity of Related Indole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |

| Pyrrolidine-substituted 5-nitroindoles | HCT-116 (Colon) | IC₅₀: 0.68 µM | [2] |

| Pyrrolidine-substituted 5-nitroindoles | HeLa (Cervical) | IC₅₀: 0.79 µM | [2] |

| Indole-acrylonitrile (5c) | HL-60(TB) (Leukemia) | GI₅₀: 0.0244 µM | [11] |

| Indole-acrylonitrile (5c) | OVCAR-3 (Ovarian) | GI₅₀: 0.0866 µM | [11] |

| 5-chloro-indole-carboxamide (5d) | A-549 (Lung) | GI₅₀: 0.031 µM | [9] |

| 5-chloro-indole-carboxamide (5f) | MCF-7 (Breast) | GI₅₀: 0.029 µM | [9] |

Antiviral Activity

The parent compound, 3-indoleacetonitrile (IAN), has demonstrated remarkable broad-spectrum antiviral properties, providing a strong rationale for investigating its chlorinated derivatives.[12]

Mechanism of Action: The primary antiviral mechanism of IAN is host-centric, making it less susceptible to viral resistance. It functions by:

-

Promoting the Interferon Signaling Pathway: IAN induces an increase in mitochondrial antiviral-signaling (MAVS) protein levels.[12]

-

Activating IRF3 and NF-κB: This leads to the translocation of these transcription factors to the nucleus, promoting the expression of Type I interferons (IFNs).[12]

-

Inhibiting Autophagic Flux: IAN may inhibit the interaction between MAVS and the selective autophagy receptor SQSTM1, preventing MAVS degradation and thus amplifying the interferon response.[12]

This activity has been confirmed in vitro and in vivo against SARS-CoV-2, as well as other viruses like Herpes Simplex Virus-1 (HSV-1) and Vesicular Stomatitis Virus (VSV).[12]

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology: [1][10]1. Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. 2. Adherence: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach. 3. Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. 4. Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours). 5. MTT Addition: Add 10-20 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals. 6. Solubilization: Carefully remove the medium from each well and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals. 7. Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. 8. Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀).

Part 4: Future Directions and Conclusion

The this compound scaffold represents a largely unexplored but highly promising area for drug discovery. Based on the potent and diverse biological activities of its structural relatives, this class of compounds is ripe for systematic investigation.

Recommendations for Future Research:

-

Library Synthesis: A focused effort to synthesize a diverse library of analogs is the critical next step. Modifications should include substitutions at the N1 position of the indole ring, replacement of the 5-chloro group with other halogens (F, Br, I), and derivatization of the acetonitrile side chain.

-

Broad-Spectrum Biological Screening: The synthesized library should be subjected to high-throughput screening against a wide panel of cancer cell lines, a diverse range of viruses (both RNA and DNA), and key bacterial and fungal pathogens (including resistant strains).

-

Structure-Activity Relationship (SAR) Studies: A thorough analysis of the screening data will be essential to establish clear SAR trends. [10]This will identify the key structural features required for potency and selectivity, guiding the design of next-generation compounds.

-

Mechanism of Action Elucidation: For the most promising lead compounds, detailed mechanistic studies should be undertaken to identify their precise molecular targets and pathways of action, moving beyond inference to direct evidence.

References

-

Yuan, L., et al. (2022). In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. PubMed Central. Available at: [Link]

-

Fernandes, C., et al. (2023). Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. MDPI. Available at: [Link]

-

Lee, J-H., et al. (2015). 3-indolylacetonitrile decreases Escherichia coli O157:H7 biofilm formation and Pseudomonas aeruginosa virulence. PubMed. Available at: [Link]

-

Wang, S-C., et al. (2015). A review on recent developments of indole-containing antiviral agents. PubMed Central. Available at: [Link]

-

Shashkova, E.A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. National Library of Medicine. Available at: [Link]

-

The Good Scents Company. (n.d.). 3-indolyl acetonitrile. The Good Scents Company. Available at: [Link]

-

Nossier, M.A., et al. (2020). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and antimicrobial activity of 2-(3-aryltriaz-2-enyl) acetonitrile. JOCPR. Available at: [Link]

-

Ragno, R., et al. (2009). Antiviral activity of indole derivatives. PubMed. Available at: [Link]

-

Kim, J-I., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. MDPI. Available at: [Link]

-

ResearchGate. (2021). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. ResearchGate. Available at: [Link]

-

Somei, M., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. J-STAGE. Available at: [Link]

-

Letribot, B., et al. (2021). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2022). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. MDPI. Available at: [Link]

-

Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

-

Gribble, G.W. (2008). Indoles in Multicomponent Processes (MCPs). ACS Publications. Available at: [Link]

-

Glazunova, V.A., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. MDPI. Available at: [Link]

-

Abdellatif, K.R.A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PubMed Central. Available at: [Link]

-

Chandal, N., et al. (2022). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. National Institutes of Health. Available at: [Link]

-

Pan, M-L., et al. (2012). 2-(4-Chloro-1H-indol-3-yl)acetonitrile. PubMed. Available at: [Link]

-

Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. CAS 771-51-7: Indole-3-acetonitrile | CymitQuimica [cymitquimica.com]

- 6. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-(5-chloro-1H-indol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocyclic system offers a powerful strategy for the discovery of novel drugs with diverse biological activities. This technical guide focuses on 2-(5-chloro-1H-indol-3-yl)acetonitrile, a molecule of significant interest at the intersection of two well-established pharmacophores: the 5-chloro-indole moiety and the indole-3-acetonitrile framework. While the definitive mechanism of action for this specific compound is an area of active investigation, this document synthesizes the current understanding of its close structural analogs to propose a likely mechanistic landscape and to provide a comprehensive roadmap for its systematic evaluation. We will delve into the potential anticancer activities, exploring key signaling pathways and molecular targets, and provide detailed experimental protocols for researchers to validate these hypotheses.

Introduction: The Indole Scaffold as a Foundation for Drug Discovery

The indole ring system is a bicyclic aromatic heterocycle found in a vast array of natural products and synthetic molecules with profound physiological effects.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents targeting a wide range of diseases.[2][3] The versatility of the indole scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacological properties.

The subject of this guide, this compound, combines two key structural features known to confer significant biological activity:

-

The 5-chloro-indole core: Halogenation, particularly chlorination at the 5-position of the indole ring, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profile of drug candidates.[2]

-

The Indole-3-acetonitrile moiety: This structural element is a well-known plant auxin and a precursor to various bioactive molecules.[4] In medicinal chemistry, derivatives of indole-3-acetonitrile have shown promise as anticancer and antimicrobial agents.[5]

This guide will explore the probable mechanisms of action of this compound by examining the established activities of these two key components.

Proposed Mechanism of Action: A Synthesis of Known Activities

Based on the extensive research conducted on its structural analogs, we propose that this compound likely exerts its biological effects, particularly its potential anticancer activity, through a multi-targeted approach. The primary hypothesized mechanisms are:

-

Inhibition of Receptor Tyrosine Kinases (RTKs), specifically EGFR.

-

Stabilization of G-quadruplex DNA structures.

Inhibition of the EGFR Signaling Pathway

Numerous 5-chloro-indole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation, survival, and metastasis.[2][6] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain prevents its autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of tumor growth and induction of apoptosis.[2]

Given the presence of the 5-chloro-indole scaffold, it is highly probable that this compound can also function as an EGFR inhibitor. The chloro-substituent can enhance binding affinity within the hydrophobic pocket of the kinase domain.

Caption: Proposed inhibition of the EGFR signaling pathway.

Stabilization of c-Myc G-Quadruplex DNA

A compelling line of evidence for a secondary mechanism comes from studies on 2-(5-nitro-1H-indol-3-yl)acetonitrile, a close analog of our compound of interest. Derivatives of this nitro-indole have demonstrated significant anticancer activity by binding to and stabilizing the G-quadruplex structure in the promoter region of the c-Myc oncogene.[7] The c-Myc promoter contains a G-quadruplex-forming sequence that is crucial for regulating its transcription.[7] Small molecules that stabilize this structure can effectively downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.[7]

The planar indole ring of this compound is well-suited for π-π stacking interactions with the G-quartets of the G-quadruplex structure, suggesting a similar mode of action.

Caption: Workflow for evaluating anticancer and EGFR inhibitory activity.

3.1.1. MTT Assay for Antiproliferative Activity

-

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., A-549, MCF-7, Panc-1, HT-29) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) values.

-

3.1.2. Western Blot for EGFR Phosphorylation

-

Objective: To assess the effect of the compound on EGFR activation in cancer cells.

-

Methodology:

-

Treat cancer cells with the test compound at its GI50 concentration for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-EGFR and total EGFR, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

3.1.3. In Vitro EGFR Kinase Assay

-

Objective: To directly measure the inhibitory activity of the compound on EGFR kinase.

-

Methodology:

-

Utilize a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate recombinant human EGFR with a suitable substrate, ATP, and varying concentrations of the test compound.

-

After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Calculate the IC50 (concentration for 50% inhibition) value.

-

3.1.4. Caspase-3 Activation Assay for Apoptosis

-

Objective: To determine if the compound induces apoptosis.

-

Methodology:

-

Treat cancer cells with the test compound.

-

Lyse the cells and use a colorimetric or fluorometric caspase-3 assay kit to measure the activity of caspase-3, a key executioner caspase in apoptosis. [6]

-

Workflow for Assessing G-Quadruplex Binding and c-Myc Downregulation

3.2.1. FRET Melting Assay

-

Objective: To evaluate the stabilizing effect of the compound on a G-quadruplex DNA structure.

-

Methodology:

-

Use a fluorescently labeled oligonucleotide that forms a G-quadruplex structure (e.g., a sequence from the c-Myc promoter).

-

In the presence of the test compound, monitor the fluorescence as the temperature is gradually increased.

-

Stabilization of the G-quadruplex by the compound will result in an increase in the melting temperature (Tm).

-

3.2.2. Quantitative PCR (qPCR) for c-Myc Expression

-

Objective: To measure the effect of the compound on the transcription of the c-Myc gene.

-

Methodology:

-

Treat cancer cells with the test compound.

-

Isolate total RNA and synthesize cDNA.

-

Perform qPCR using primers specific for the c-Myc gene and a housekeeping gene for normalization.

-

Quantify the change in c-Myc mRNA levels.

-

Quantitative Data from Structurally Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to this compound, providing a benchmark for expected potency.

| Compound Class | Target Cell Line/Enzyme | Activity Metric | Reported Value | Reference |

| Indole-2-carboxamides | Various Cancer Cell Lines | GI50 | 29 nM - 47 nM | [6] |

| Indole-2-carboxamides | EGFRWT | IC50 | 68 nM - 85 nM | [6] |

| 5-chloro-indole derivatives | Various Cancer Cell Lines | Potent Activity | - | [2] |

| 5-nitroindole derivatives | c-Myc G-quadruplex | Binding and Stabilization | Significant | [7] |

Conclusion

This compound is a promising candidate for drug development, positioned at the confluence of two established pharmacophores. The available evidence from structurally similar molecules strongly suggests a multi-faceted mechanism of action, primarily centered on the inhibition of the EGFR signaling pathway and the stabilization of the c-Myc G-quadruplex. This dual-action potential could lead to enhanced anticancer efficacy and a lower likelihood of resistance development.

The experimental protocols outlined in this guide provide a clear and robust framework for the systematic investigation of these proposed mechanisms. Elucidating the precise molecular interactions and cellular consequences of this compound will be crucial for its advancement as a potential therapeutic agent. The insights gained from such studies will not only clarify the role of this specific molecule but also contribute to the broader understanding of indole-based compounds in oncology.

References

-

Application Notes and Protocols: 2-(5-nitro-1H-indol-3-yl)acetonitrile as a Versatile Synthetic Intermediate for Anticancer Drug - Benchchem.

-

Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC - NIH.

-

The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem.

-

Synthesis and biological screening of some new novel indole derivatives.

-

Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives - ResearchGate.

-

Synthesis, reactivity and biological properties of methoxy-activated indoles.

-

Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - MDPI.

-

Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem.

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic Potential of 2-(5-chloro-1H-indol-3-yl)acetonitrile: A Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a vast range of biological activities.[1][2][3][4] This guide focuses on the specific derivative, 2-(5-chloro-1H-indol-3-yl)acetonitrile, a compound that combines two key pharmacophoric elements: the 5-chloroindole core and a C3-linked acetonitrile sidechain. While direct biological data for this exact molecule is not yet prevalent in public literature, a robust, hypothesis-driven approach based on structure-activity relationships (SAR) of its close analogs allows for the confident prediction of its most promising therapeutic targets. This document provides a comprehensive technical framework for investigating two high-probability target classes: oncogenic protein kinases and neuromodulatory ligand-gated ion channels. We present the scientific rationale, detailed experimental validation protocols, and data interpretation frameworks necessary to systematically evaluate the therapeutic potential of this compound.

Introduction: The Scientific Rationale

The indole scaffold's unique physicochemical properties enable it to mimic protein structures and bind reversibly to a wide array of enzymes and receptors.[2] Its derivatives have been successfully developed into drugs targeting everything from inflammation (Indomethacin) to cancer and viral infections.[2][5] The subject of this guide, this compound, possesses two critical structural motifs that inform our investigation:

-

The 5-Chloroindole Core: Halogenation at the 5-position of the indole ring is a well-established strategy in drug design. Specifically, 5-chloro-indole derivatives have recently been developed as potent inhibitors of key signaling pathways implicated in cancer progression, such as the EGFR/BRAF pathways.[6][7] Furthermore, 5-chloroindole itself has been identified as a potent positive allosteric modulator (PAM) of the serotonin 5-HT₃ receptor, a crucial target in neuropharmacology.[8]

-

The Indole-3-acetonitrile Moiety: The parent structure, indole-3-acetonitrile, and its derivatives are also biologically active. Analogs featuring this sidechain have demonstrated significant anticancer activity, suggesting this functional group is highly compatible with oncologic targets.[9][10][11]

This structural precedent forms the logical foundation for our inquiry. We hypothesize that this compound is a dual-potential candidate for drug development, with primary therapeutic avenues in oncology and neuroscience. The following sections provide the detailed methodologies to test these hypotheses.

Potential Target Class I: Oncogenic Protein Kinases

Rationale for Investigation: The demonstrated efficacy of 5-chloro-indole derivatives as inhibitors of mutant EGFR and BRAF kinases makes this target class a primary focus.[6][7] These kinases are critical nodes in the MAPK/ERK signaling pathway, which, when constitutively activated by mutations, drives proliferation in a variety of cancers. We propose this compound as a candidate inhibitor of these pathways.

Primary Hypothesized Targets:

-

Epidermal Growth Factor Receptor (EGFR), particularly the drug-resistant T790M mutant.

-

B-Raf Proto-Oncogene, Serine/Threonine Kinase (BRAF), particularly the V600E mutant.

Mechanistic Pathway Overview

The diagram below illustrates the MAPK/ERK signaling cascade, highlighting the positions of EGFR and BRAF and the intended point of inhibition by the candidate compound.

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Experimental Validation Workflow

This workflow is designed as a self-validating system, moving from direct biochemical interaction to cellular effects and finally to mechanistic confirmation.

Caption: Experimental workflow for kinase target validation.

This initial step determines if the compound directly inhibits the kinase enzyme in a cell-free environment.

-

Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant human EGFRT790M and BRAFV600E kinases.

-

Materials:

-

Recombinant human EGFRT790M and BRAFV600E enzymes.

-

Kinase-specific peptide substrate.

-

ATP (Adenosine triphosphate).

-

This compound, dissolved in DMSO.

-

Positive controls: Erlotinib (for EGFR), Vemurafenib (for BRAF).

-

Kinase assay buffer.

-

ADP-Glo™ Kinase Assay kit (or similar luminescence-based system to detect kinase activity).

-

384-well white assay plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive controls in DMSO, then dilute into the assay buffer. A typical starting range is 100 µM to 1 nM.

-

To each well of a 384-well plate, add 5 µL of the compound dilution (or DMSO for 'no inhibition' control).

-

Add 10 µL of a 2X kinase/substrate mixture to each well.

-

Pre-incubate for 15 minutes at room temperature to allow compound-enzyme binding.

-

Initiate the kinase reaction by adding 10 µL of 2X ATP solution. Final ATP concentration should be at the Michaelis constant (Km) for each enzyme.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This assay confirms that the compound's biochemical activity translates to an anti-proliferative effect in relevant cancer cells.

-

Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) in cancer cell lines.

-

Cell Lines:

-

NCI-H1975: Human lung adenocarcinoma, harbors EGFR T790M mutation.

-

A375: Human malignant melanoma, harbors BRAF V600E mutation.

-

A549: Human lung carcinoma, wild-type for EGFR/BRAF (as a negative control for pathway dependency).

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[9]

-

Treat cells with a serial dilution of the compound (similar range as the kinase assay). Include a DMSO-only vehicle control.

-

Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Add a viability reagent such as CellTiter 96® AQueous One Solution Reagent (MTS) and incubate for 1-4 hours.

-

Measure absorbance at 490 nm.

-

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot and determine the GI₅₀ value as described for the IC₅₀.

Expected Data & Interpretation

The following table summarizes hypothetical, yet ideal, results that would strongly support the kinase inhibition hypothesis.

| Compound | Target Enzyme | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) |

| Test Compound | EGFRT790M | 85 | NCI-H1975 | 120 |

| Test Compound | BRAFV600E | 70 | A375 | 95 |

| Test Compound | BRAFWT | >10,000 | A549 | >10,000 |

| Erlotinib | EGFRT790M | 80 | NCI-H1975 | 110 |

| Vemurafenib | BRAFV600E | 45 | A375 | 60 |

Interpretation: A strong correlation between biochemical IC₅₀ and cellular GI₅₀ values in the mutant-dependent cell lines, coupled with low activity in the wild-type line, would be compelling evidence of on-target activity.

Potential Target Class II: Ligand-Gated Ion Channels

Rationale for Investigation: The discovery that 5-chloroindole is a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor provides a direct and compelling rationale to investigate this target.[8] 5-HT₃ receptors are involved in chemotherapy-induced nausea, anxiety, and irritable bowel syndrome. Modulators of this receptor have significant therapeutic value.

Primary Hypothesized Target:

-

5-Hydroxytryptamine (Serotonin) Receptor 3A (5-HT₃A).

Mechanistic Overview

A PAM binds to a site on the receptor distinct from the agonist binding site. This binding event induces a conformational change that increases the receptor's sensitivity to the natural agonist (serotonin), leading to an enhanced physiological response (ion influx).

Caption: Allosteric modulation of the 5-HT3 receptor.

Experimental Validation Workflow

The gold-standard technique for characterizing ion channel modulators is electrophysiology, which provides a direct measure of receptor function.

-

Objective: To determine if the compound modulates 5-HT₃A receptor activity in response to its agonist, serotonin.

-

System: Xenopus laevis oocytes injected with cRNA encoding the human 5-HT₃A receptor subunit.

-

Materials:

-

Prepared 5-HT₃A-expressing oocytes.

-

TEVC setup (amplifier, perfusion system, electrodes).

-

Recording solution (ND96 buffer).

-

Serotonin stock solution.

-

Test compound stock solution in DMSO.

-

-

Procedure:

-

Place an oocyte in the recording chamber and impale it with two microelectrodes. Clamp the membrane potential at -70 mV.

-

Establish a baseline response by perfusing the oocyte with a sub-maximal concentration of serotonin (e.g., the EC₂₀ concentration) and measuring the resulting inward current.

-

Wash the oocyte with ND96 buffer until the current returns to baseline.

-

Pre-incubate the oocyte with the test compound (e.g., 10 µM) for 1-2 minutes.

-

Co-apply the same EC₂₀ concentration of serotonin along with the test compound.

-

Measure the peak inward current.

-

-

Data Analysis:

-

Potentiation: An increase in the current amplitude during co-application compared to serotonin alone indicates positive allosteric modulation.

-

Dose-Response: Perform a full dose-response curve by co-applying a fixed EC₂₀ of serotonin with varying concentrations of the test compound to calculate the EC₅₀ for potentiation.

-

Direct Activity: Apply the compound alone to test if it is a direct agonist. No current response indicates it is not.

-

Expected Data & Interpretation

A successful outcome would show that the compound has little to no effect on its own but significantly increases the current elicited by a low concentration of serotonin.

| Condition | Serotonin (1 µM) | Test Compound (10 µM) | Observed Current (nA) | % Potentiation |

| Control | + | - | -150 | N/A |

| Test | + | + | -900 | 500% |

| Agonist Check | - | + | < -5 | No Agonist Activity |

Interpretation: A result like the one shown in the table would classify this compound as a potent positive allosteric modulator of the 5-HT₃ receptor, warranting further investigation for applications in disorders where receptor sensitization is beneficial.

Summary and Future Directions

This guide outlines a targeted, efficient strategy for elucidating the primary therapeutic potential of this compound. By leveraging robust SAR data from its structural analogs, we have identified oncogenic kinases (EGFR/BRAF) and the 5-HT₃ ion channel as high-probability targets. The detailed, step-wise protocols provide a clear path from initial biochemical screening to mechanistic validation in cellular models.

Positive results from these investigations should be followed by:

-

Selectivity Profiling: Screening against a broad panel of kinases and receptors to determine target selectivity and identify potential off-target effects.

-

Lead Optimization: Initiating medicinal chemistry efforts to improve potency, selectivity, and drug-like properties (ADME).

-

In Vivo Efficacy Studies: Progressing optimized leads into relevant animal models of cancer or neurological disorders to establish in vivo proof-of-concept.

The indole scaffold continues to be a remarkably fruitful starting point for drug discovery.[1][4] A systematic and hypothesis-driven investigation, as detailed here, is the most effective way to unlock the full therapeutic value of novel derivatives like this compound.

References

-

Alves, F. R. de S., Barreiro, E. J., & Fraga, C. A. M. (2009). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Mini-Reviews in Medicinal Chemistry, 9(7), 782-793. [Link]

-

Alam, M. O., & Khan, S. A. (2016). RECENT REVIEW ON INDOLE: A PRIVILEGED STRUCTURE SCAFFOLD. International Journal of Pharma Sciences and Research, 7(2), 23-35. [Link]

-

Ingenta Connect. (n.d.). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Retrieved January 6, 2026, from [Link]

-

Alves, F. R. de S., Barreiro, E. J., & Fraga, C. A. M. (2009). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Mini-Reviews in Medicinal Chemistry, 9(7). [Link]

-

Wang, X., et al. (2019). Indole: A privileged scaffold for the design of anti-cancer agents. European Journal of Medicinal Chemistry, 183, 111691. [Link]

-

Thompson, A. J., et al. (2013). 5-Chloroindole: A Potent Allosteric Modulator of the 5-HT₃ Receptor. British Journal of Pharmacology, 170(4), 859-872. [Link]

-

Kandeel, M. M., et al. (2021). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3163. [Link]

-

Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1283. [Link]

-

Kandeel, M. M., et al. (2021). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3163. [Link]

Sources

- 1. From nature to drug discovery: the indole scaffold as a 'privileged structure'. | Semantic Scholar [semanticscholar.org]

- 2. ijpsr.info [ijpsr.info]

- 3. From Nature to Drug Discovery: The Indole Scaffold as a ‘Pr...: Ingenta Connect [ingentaconnect.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Indole: A privileged scaffold for the design of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways | MDPI [mdpi.com]

- 8. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

- 11. mdpi.com [mdpi.com]

In-vitro studies of 2-(5-chloro-1H-indol-3-yl)acetonitrile

An In-Depth Technical Guide to the In-Vitro Evaluation of 2-(5-chloro-1H-indol-3-yl)acetonitrile

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Among its derivatives, indole-3-acetonitrile has emerged as a molecule of significant interest, with studies revealing its potent antiviral and anti-inflammatory properties.[3][4][5] This guide focuses on a specific analog, this compound, a compound distinguished by the introduction of a chlorine atom at the 5-position of the indole ring. This halogenation is a common strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive in-vitro strategy to characterize the biological activity of this compound. The experimental design is informed by the known activities of the parent compound and its derivatives, providing a logical and scientifically rigorous framework for its evaluation.

Part 1: Assessment of Antiviral Activity

Rationale

Recent studies have highlighted the broad-spectrum antiviral activity of indole-3-acetonitrile against a range of viruses, including Influenza A, SARS-CoV-2, vesicular stomatitis virus (VSV), and herpes simplex virus type 1 (HSV-1).[3][5] The proposed mechanism involves the potentiation of the host's interferon signaling pathway, a critical component of the innate immune response to viral infections.[5] Given these findings, it is hypothesized that this compound may exhibit similar or enhanced antiviral properties. The addition of the chloro group could potentially influence its interaction with biological targets.

Initial Cytotoxicity Assessment

Before evaluating the antiviral efficacy of any compound, it is imperative to determine its cytotoxic profile to ensure that any observed antiviral effects are not simply a result of cell death. A standard method for this is the MTT or CCK-8 assay.

Experimental Protocol: CCK-8 Cytotoxicity Assay

-

Cell Seeding : Seed Vero E6 cells (or another appropriate cell line for the virus of interest) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.

-

Compound Preparation : Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 500 µM.

-

Treatment : Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as vehicle controls and wells with untreated cells as a negative control.

-

Incubation : Incubate the plate for 48 hours at 37°C with 5% CO2.

-

Assay : Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

-

Measurement : Measure the absorbance at 450 nm using a microplate reader.

-

Analysis : Calculate the cell viability as a percentage of the untreated control. The 50% cytotoxic concentration (CC50) can be determined by non-linear regression analysis.

In-vitro Antiviral Efficacy Screening

Viral Plaque Reduction Assay

This assay is the gold standard for determining the effect of a compound on viral infectivity and replication.

Experimental Protocol:

-

Cell Seeding : Seed Vero E6 cells in a 6-well plate at a density of 5 x 10^5 cells per well and grow to confluence.

-

Viral Infection : Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours. Infect the cells with the virus (e.g., SARS-CoV-2) at a multiplicity of infection (MOI) of 0.01 for 1 hour.

-